molecular formula C13H14N2O4 B12626517 Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate CAS No. 918446-49-8

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Cat. No.: B12626517
CAS No.: 918446-49-8
M. Wt: 262.26 g/mol
InChI Key: XPCJJXXIVZDQFR-UHFFFAOYSA-N
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Description

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, a propyl group at the 2nd position, and a methyl ester at the 5th position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-propylindole, followed by esterification and methylation reactions. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. Finally, the compound is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 7-amino-2-propyl-1H-indole-5-carboxylate.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: 7-nitro-2-propyl-1H-indole-5-carboxylic acid.

Scientific Research Applications

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

    Methyl indole-5-carboxylate: Lacks the nitro and propyl groups, resulting in different chemical and biological properties.

    7-nitroindole: Lacks the propyl and ester groups, affecting its reactivity and applications.

    2-propylindole: Lacks the nitro and ester groups, leading to distinct chemical behavior.

The presence of the nitro, propyl, and ester groups in this compound imparts unique properties that differentiate it from these similar compounds.

Properties

CAS No.

918446-49-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-4-10-6-8-5-9(13(16)19-2)7-11(15(17)18)12(8)14-10/h5-7,14H,3-4H2,1-2H3

InChI Key

XPCJJXXIVZDQFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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